(1R,2S,5S)-3-Prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2S,5S)-3-prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-8(12)11-5-6-3-4-7(6)9(11)10(13)14/h2,6-7,9H,1,3-5H2,(H,13,14)/t6-,7-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIQNKKZEQHKBR-BHNWBGBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC2CCC2C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1C[C@H]2CC[C@H]2[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5S)-3-Prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5S)-3-Prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various catalysts. The reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(1R,2S,5S)-3-Prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2S,5S)-3-Prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s bicyclo[3.2.0]heptane scaffold and β-lactam functionality are shared with several classes of antibiotics and enzyme inhibitors. Key comparisons are outlined below:
Penicillin Derivatives
Penicillin analogs in feature a 4-thia-1-azabicyclo[3.2.0]heptane core with diverse side chains influencing antimicrobial activity:
Key Differences :
- Lack of a thia substitution (4-thia vs. 3-aza in the target) may reduce sulfur-mediated interactions in penicillin-binding proteins .
β-Lactamase Inhibitors
Sulbactam and tazobactam () are penicillanic acid sulfones with irreversible β-lactamase inhibition:
Key Differences :
- The target’s propenoyl group lacks the sulfone moiety critical for covalent binding to β-lactamases, suggesting reversible rather than irreversible inhibition .
- Conjugated double bond in the propenoyl group may increase susceptibility to hydrolysis compared to tazobactam’s triazole-stabilized structure .
Carbapenems and Advanced Bicyclic Systems
Carbapenems () and related compounds exhibit broader-spectrum activity due to fused bicyclic systems:
Biological Activity
(1R,2S,5S)-3-Prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and antioxidant effects.
Chemical Structure
The compound features a bicyclic structure that contributes to its biological activity. The azabicyclo[3.2.0]heptane framework is known for its pharmacological potential.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| Escherichia coli | 32 µg/mL | Inhibition of cell wall synthesis |
| Staphylococcus aureus | 16 µg/mL | Inhibition of protein synthesis |
| Bacillus subtilis | 64 µg/mL | Disruption of membrane integrity |
| Pseudomonas aeruginosa | 128 µg/mL | Inhibition of nucleic acid synthesis |
The compound's effectiveness against both gram-positive and gram-negative bacteria indicates its broad-spectrum antimicrobial potential. The mode of action primarily involves the inhibition of cell wall synthesis, leading to bacterial cell death .
Enzyme Inhibition Studies
Enzyme inhibition assays have been conducted to evaluate the compound's potential as an enzyme inhibitor.
Table 2: Enzyme Inhibition Assays
| Enzyme | Inhibition Percentage (%) | IC50 (µM) |
|---|---|---|
| Urease | 75% | 15 |
| Alpha-Amylase | 65% | 20 |
The results indicate that this compound effectively inhibits urease and alpha-amylase, suggesting potential applications in treating conditions related to these enzymes .
Antioxidant Activity
Antioxidant assays using DPPH (1,1-diphenyl-2-picryl hydrazyl) have shown that the compound possesses significant free radical scavenging activity.
Table 3: Antioxidant Activity
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 30% |
| 50 | 65% |
| 100 | 85% |
The antioxidant activity suggests that the compound may play a role in mitigating oxidative stress, which is linked to various diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Bacterial Meningitis : A clinical trial indicated that derivatives of this compound showed efficacy against resistant strains of bacteria causing meningitis.
- Case Study on Skin Infections : Patients treated with formulations containing this compound reported significant improvement in severe skin infections resistant to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
